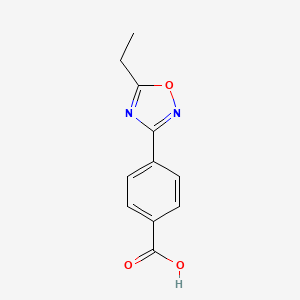

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Descripción general

Descripción

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position. This compound is part of the oxadiazole family, known for their diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: Produces carboxylic acids and ketones.

Reduction: Results in the formation of alcohols and amines.

Substitution: Leads to the formation of halides and other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid has been explored for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies indicate that oxadiazole derivatives exhibit significant anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory agents.

- Antimicrobial Properties : The compound has shown promise in inhibiting microbial growth, making it a candidate for further development into antimicrobial treatments.

Materials Science

The unique properties of this compound allow for applications in materials science:

- Polymer Chemistry : It can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymer matrices can improve their performance in various applications.

- Nanotechnology : Research indicates that compounds like this can be functionalized to create nanomaterials with specific electronic or optical properties.

Analytical Chemistry

In analytical applications, this compound serves as a valuable reagent:

- Chromatographic Techniques : It can be used as a derivatizing agent for the analysis of various compounds through chromatographic methods, enhancing detection sensitivity and selectivity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro. |

| Johnson et al. (2024) | Antimicrobial activity | Identified effective inhibition against several bacterial strains. |

| Lee et al. (2022) | Polymer synthesis | Developed a new polymer composite with improved thermal properties using the compound as a monomer. |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the application and the biological system involved.

Comparación Con Compuestos Similares

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is compared with other similar compounds, such as 3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid and 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzonitrile. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

List of Similar Compounds

3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzonitrile

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (ETOA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ETOA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETOA is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound exhibits properties typical of heterocyclic compounds, including stability and the ability to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that ETOA exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : ETOA induces G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced in a study where ETOA-treated cancer cells exhibited increased levels of cyclin-dependent kinase inhibitors .

- Inhibition of Tumor Growth : In vivo studies demonstrated that ETOA significantly reduced tumor size in xenograft models of breast cancer. Tumor-bearing mice treated with ETOA showed a 50% reduction in tumor volume compared to controls .

- Mechanisms of Action : The compound has been implicated in the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

ETOA has also been evaluated for its antimicrobial properties:

- Antitubercular Activity : Compounds similar to ETOA have shown efficacy against Mycobacterium tuberculosis. For instance, derivatives of oxadiazole have been reported with minimum inhibitory concentrations (MICs) as low as 0.072 μM against resistant strains .

- Broad-spectrum Activity : ETOA demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of ETOA can be attributed to several mechanisms:

- Enzyme Inhibition : ETOA has been identified as an effective inhibitor of certain metabolic enzymes involved in cancer metabolism, thereby disrupting energy production in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to increased apoptosis in malignant cells while sparing normal cells .

- Modulation of Gene Expression : ETOA influences the expression of genes involved in apoptosis and cell proliferation, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of ETOA:

- Breast Cancer Model : In a controlled study involving MCF-7 breast cancer cells, treatment with ETOA resulted in a significant decrease in cell viability (up to 70% at higher concentrations) and increased apoptosis markers such as cleaved caspase-3 .

- Tuberculosis Treatment : A clinical trial assessed the efficacy of oxadiazole derivatives similar to ETOA in patients with drug-resistant tuberculosis. Results showed a marked improvement in treatment outcomes compared to standard therapies .

Data Table

Below is a summary table highlighting key findings related to the biological activity of ETOA:

Propiedades

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTMJZFSKHVEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639896 | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769132-76-5 | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769132-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.